molecular formula C11H9N3O B11898502 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one

Cat. No.: B11898502
M. Wt: 199.21 g/mol
InChI Key: ZQDVJFYTJKQAOW-UHFFFAOYSA-N
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Description

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining indene and pyrimidine moieties, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is primarily synthesized through cyclocondensation and cyclization strategies:

  • Cyclocondensation with Guanidine :
    A Dieckmann condensation of 1,2-phenylenediacetonitrile followed by reaction with guanidine carbonate yields 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one. This method provides a high-purity product suitable for further functionalization .

  • Reaction with 1,1-Eneamines :
    Cascade reactions with 1,1-eneamines in ethanol or 1,4-dioxane under reflux form indenodihydropyridines (e.g., 3a ) or indenopyridines (e.g., 4a ). For example:

    • Ethanol at reflux: 91% yield of 3a (indenodihydropyridine) .

    • 1,4-Dioxane at reflux for 12 hours: 90% yield of 4a (indenopyridine) .

Functionalization at the 4-Position

The ketone group at position 4 undergoes nucleophilic substitution and sulfonation:

  • Sulfonation :
    Treatment with chlorosulfonic acid introduces a sulfonyl group, enabling subsequent displacement with substituted anilines. This step is critical for generating derivatives with enhanced biological activity .

  • Displacement Reactions :
    Reactions with 4-methoxyphenethylamine or 4-chlorobenzylamine produce analogs such as 3s and 3d , respectively. These derivatives show improved receptor tyrosine kinase (RTK) inhibition .

Electrophilic Aromatic Substitution

The aromatic indene moiety participates in nitration and halogenation:

  • Nitration :
    Nitration at position 3 introduces a nitro group, as seen in compounds 3h and 3r . This modification enhances interactions with hydrophobic pockets in RTKs .

  • Halogenation :
    Chlorination or fluorination at para positions of aryl substituents (e.g., 3d , 3r ) improves metabolic stability and binding affinity .

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed couplings:

  • Suzuki Coupling :
    Reaction with aryl boronic acids introduces diverse aryl groups at position 2, expanding structural diversity. For example, coupling with 4-methoxyphenylboronic acid yields derivatives with anti-angiogenic properties.

Derivatization via Alkylation and Acylation

  • N-Alkylation :
    Alkylation of the 2-amino group with phenethyl or benzyl halides produces derivatives like 3u (4-(p-tolyl) analog). These modifications fine-tune solubility and target selectivity .

  • Acylation :
    Acetylation of the amino group with acetic anhydride generates N-acetylated derivatives, which are intermediates for prodrug development.

Table 1: Representative Derivatives and Yields

CompoundSubstituentsReaction ConditionsYield (%)Biological Activity
3d 4-Cl-C₆H₄, 4-Cl-C₆H₄CH₂Ethanol, reflux, 6 h85PDGFR-β inhibition (IC₅₀ = 32 nM)
3h 4-OCH₃-C₆H₄, 4-Cl-C₆H₄1,4-Dioxane, reflux, 12 h78Antiangiogenic (CAM assay)
3r 4-F-C₆H₄, 4-OCH₃-C₆H₄CH₂CH₂DMSO, 80°C, 8 h72VEGFR-2 inhibition (IC₅₀ = 45 nM)
3u p-CH₃-C₆H₄, 4-OCH₃-C₆H₄CH₂Ethanol, rt, 24 h68Antitumor (GI₅₀ = 48 nM)

Mechanistic Insights

  • Cascade Reactions :
    Reactions in ethanol proceed via Michael addition and intramolecular cyclization, forming C–C and C–N bonds in one pot .

  • Solvent Effects :
    Polar aprotic solvents (e.g., 1,4-dioxane) favor thermodynamically stable indenopyridines, while ethanol promotes kinetically controlled indenodihydropyridines .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The primary applications of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one lie in medicinal chemistry and drug development . Its potential as an inhibitor of receptor tyrosine kinases (RTKs) suggests its role in cancer treatment. RTKs are critical in regulating cellular processes such as proliferation and angiogenesis, which are pivotal in tumor growth and metastasis. Compounds with similar structures have demonstrated antiangiogenic properties, indicating that this compound may also inhibit tumor growth effectively in vitro.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Inhibition of Tumor Growth : Derivatives of this compound have shown significant anti-tumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Binding Affinity Studies : Interaction studies reveal its binding affinity to various molecular targets, which is crucial for understanding its mechanism of action. For example, it has been evaluated for binding to human proteins involved in critical signaling pathways .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been explored to obtain this compound and its derivatives, emphasizing the versatility of its chemical structure.

Case Studies

Several case studies have documented the applications of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited tumor growth in various cancer cell lines. The mechanism was linked to apoptosis induction and modulation of cell signaling pathways related to cancer progression.
  • Antiangiogenic Properties : The compound has been shown to inhibit angiogenesis in preclinical models, suggesting its potential use in combination therapies for cancer treatment.
  • Binding Affinity Evaluations : Binding assays revealed that derivatives of this compound exhibited high specificity for certain protein targets, providing insights into their therapeutic potential against multiple diseases.

Mechanism of Action

The mechanism of action of 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one stands out due to its unique indene-pyrimidine fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as well as a promising candidate for drug development.

Biological Activity

2-Amino-3H-indeno[2,1-d]pyrimidin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula: C11_{11}H9_9N3_3O
  • Molecular Weight: 199.21 g/mol
  • Purity: Minimum 95% .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Notably, it has been synthesized through Dieckmann condensation and cyclocondensation methods, which have been shown to yield compounds with potent biological activities .

Anticancer Properties

Research has indicated that derivatives of indeno[2,1-d]pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that certain analogues displayed nanomolar GI50 values against various tumor cell lines, indicating potent growth inhibition . The compound's mechanism appears to involve the inhibition of receptor tyrosine kinases (RTKs), particularly the platelet-derived growth factor receptor β (PDGFRβ), which plays a crucial role in tumor angiogenesis and growth .

Table 1: Inhibitory Activity Against Tumor Cell Lines

CompoundPDGFRβ Inhibition (IC50)Tumor Cell Line GI50
Compound 143.1 nM50.8 nM
Compound 2>200 nM126.4 nM
Compound 37.8 nM14.8 nM

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Recent studies have shown that derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that certain compounds inhibited bacterial growth effectively .

Table 2: Antimicrobial Activity Results

CompoundMIC (mg/mL)Activity Against
Compound A0.0625Staphylococcus aureus
Compound B0.156Escherichia coli

Anti-Angiogenic Activity

In vivo studies using the chicken embryo chorioallantoic membrane (CAM) assay demonstrated that these compounds could inhibit angiogenesis, a critical process in tumor progression . The presence of the amino group in the pyrimidine ring was hypothesized to enhance binding interactions within the ATP-binding site of RTKs, contributing to their antiangiogenic properties.

Case Studies

One notable case involved a series of synthesized indeno[2,1-d]pyrimidine derivatives evaluated for their biological activity. Among them, one compound exhibited a submicromolar GI50 against multiple tumor cell lines and demonstrated significant inhibition of tumor growth in mouse models . This underscores the therapeutic potential of these compounds in cancer treatment.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-3,9-dihydroindeno[2,1-d]pyrimidin-4-one

InChI

InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15)

InChI Key

ZQDVJFYTJKQAOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1N=C(NC3=O)N

Origin of Product

United States

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